molecular formula C29H27N5O2 B1403665 N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide CAS No. 1359705-67-1

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide

Cat. No. B1403665
M. Wt: 477.6 g/mol
InChI Key: JTHAMOBJPLQRNE-UHFFFAOYSA-N
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Description

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide, otherwise known as BOPEA, is a synthetic compound that has been studied extensively in the scientific community. BOPEA has been found to have a wide range of applications, including research in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1. Neuroimaging Applications

  • 18F-FEAC and 18F-FEDAC PET Imaging : Compounds structurally related to N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide, such as 18F-FEAC and 18F-FEDAC, were used in PET imaging to visualize translocator protein (TSPO) in infarcted rat brains. These compounds provided valuable insights into brain injury and neurological disorders due to their uptake in TSPO-rich organs (Yui et al., 2010).

2. Anticancer Potential

  • Thymidylate Synthase Inhibition : An analogue of the compound, N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, demonstrated antitumor properties by primarily inhibiting thymidylate synthase rather than purine synthesis, indicating potential for cancer treatment (Taylor et al., 1992).

3. Investigation in Tumor Imaging

  • Imaging of Peripheral-type Benzodiazepine Receptor in Tumor : Structurally related compounds, such as N-benzyl-N-[(11)C]methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide, were used in PET imaging to specifically target peripheral-type benzodiazepine receptors in tumor cells, contributing to improved tumor imaging and potential diagnostic applications (Yamasaki et al., 2009).

4. Neuroprotective Effects

  • Translocator Protein Ligand Studies : Analogues like AC-5216 have been found to provide anti-anxiety and antidepressant-like effects in various animal models, mediated by their action on mitochondrial benzodiazepine receptors. This suggests potential applications in treating stress-related disorders (Kita et al., 2004).

5. Antioxidant Activity

  • Coumarin Derivatives : Studies on related compounds, such as synthesized coumarins, have shown significant antioxidant activities, hinting at possible applications in oxidative stress-related conditions (Kadhum et al., 2011).

properties

IUPAC Name

N-benzyl-2-(7-benzyl-8-oxo-2-phenylpurin-9-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-2-32(19-22-12-6-3-7-13-22)26(35)21-34-28-25(18-30-27(31-28)24-16-10-5-11-17-24)33(29(34)36)20-23-14-8-4-9-15-23/h3-18H,2,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHAMOBJPLQRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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